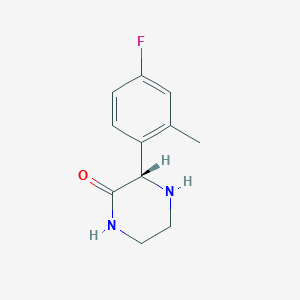
N-cyclopropylbenzenecarbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropylbenzenecarbonimidoyl chloride: is an organic compound with the molecular formula C₁₀H₁₀ClN. It is characterized by the presence of a cyclopropyl group attached to a benzenecarbonimidoyl chloride moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylbenzenecarbonimidoyl chloride typically involves the reaction of cyclopropylamine with benzenecarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Cyclopropylamine+Benzenecarbonyl chloride→N-cyclopropylbenzenecarbonimidoyl chloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropylbenzenecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding amine and benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-cyclopropylbenzenecarbonimidoyl amines, while hydrolysis can produce cyclopropylamine and benzoic acid.
Applications De Recherche Scientifique
Chemistry: N-cyclopropylbenzenecarbonimidoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of complex molecules.
Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropyl and benzenecarbonimidoyl groups on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the creation of compounds with specific properties and functions.
Mécanisme D'action
The mechanism of action of N-cyclopropylbenzenecarbonimidoyl chloride involves its interaction with various molecular targets. The cyclopropyl group can introduce strain into the molecule, making it more reactive towards nucleophiles. The benzenecarbonimidoyl chloride moiety can undergo electrophilic reactions, facilitating the formation of new bonds and compounds.
Comparaison Avec Des Composés Similaires
- N-cyclopropylbenzamide
- N-cyclopropylbenzylamine
- N-cyclopropylbenzenesulfonamide
Comparison: N-cyclopropylbenzenecarbonimidoyl chloride is unique due to the presence of both a cyclopropyl group and a benzenecarbonimidoyl chloride moiety. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, N-cyclopropylbenzamide lacks the chloride group, making it less reactive in substitution reactions. N-cyclopropylbenzylamine and N-cyclopropylbenzenesulfonamide have different functional groups, leading to variations in their chemical behavior and applications.
Propriétés
IUPAC Name |
N-cyclopropylbenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-10(12-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCGNGCWMJFDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2616507.png)



![5-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2616517.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2616519.png)
![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)
![1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2616521.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616522.png)

![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)

![5-bromo-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2616528.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)
